molecular formula C9H9Cl2N5S B1683186 Tizanidine hydrochloride CAS No. 64461-82-1

Tizanidine hydrochloride

Cat. No. B1683186
CAS RN: 64461-82-1
M. Wt: 290.17 g/mol
InChI Key: ZWUKMNZJRDGCTQ-UHFFFAOYSA-N
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Description

Tizanidine hydrochloride (TZN) is a centrally acting skeletal muscle relaxant . It is used to help relax certain muscles in your body, relieving spasms, cramping, and tightness of the muscles caused by medical problems, such as multiple sclerosis or certain injuries to the spine . It is also used for the symptomatic relief of spasticity and painful muscle spasms .


Synthesis Analysis

Tizanidine hydrochloride-loaded proniosomes (TZN-PN) were prepared by coacervation phase separation method . Another method involves taking 50g tizanidine hydrochloride, adding the mixing solutions of 600mL Virahol and 50mL water, heating to backflow until completely dissolved, adding an appropriate amount of active carbon, filtering while hot, and then slowly cooling the filtrate to room temperature .


Molecular Structure Analysis

The molecular formula of Tizanidine hydrochloride is C9H8ClN5S . The average weight is 290.172 and the monoisotopic weight is 288.995571417 . The IUPAC name is 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine hydrochloride .


Chemical Reactions Analysis

Tizanidine hydrochloride has been found to be as effective as other antispasmodic drugs and is more tolerable than baclofen and diazepam . The formulations developed in this work have simple components to avoid adverse reactions in vulnerable populations .


Physical And Chemical Properties Analysis

Tizanidine hydrochloride-loaded proniosomes (TZN-PN) exhibited relatively high entrapment efficiency percentage (EE%) of 75.78–85.45%, a vesicular size (VS) ranging between 348–559 nm, and a zeta potential (ZP) of -26.47 to -59.64 .

Scientific Research Applications

Centrally Acting Skeletal Muscle Relaxant

Tizanidine Hydrochloride is one of the most effective centrally acting skeletal muscle relaxants . It is used to treat spasticity, a motor disease characterized by a velocity-dependent increase in tonic stretch reflexes and excessive tendon jerks .

Enhanced Oral Delivery and Therapeutic Activity

Tizanidine Hydrochloride can be loaded into a provesicular system (proniosomes) to enhance oral delivery and therapeutic activity . The provesicular system improves the drug’s entrapment efficiency, vesicular size, and zeta potential .

Sustained Release of Tizanidine

The provesicular system also provides a sustained release of Tizanidine, which can last up to 24 hours . This sustained release can enhance the drug’s therapeutic activity .

Improved Muscle Relaxant Activities

In vivo studies have shown that Tizanidine-loaded proniosomes can improve muscle relaxant activities . The study revealed that the elevation in coordination was in the following order: normal control < free Tizanidine < market product < Tizanidine-PN (F6) .

Elevation of GABA and EAAT2 Serum Levels

The use of Tizanidine-loaded proniosomes has been associated with an elevation in both GABA and EAAT2 serum levels . This elevation can enhance the anti-nociceptive effect of the drug and consequently its therapeutic activity .

Preemptive Analgesia

Tizanidine has been used off-label as preemptive analgesia . A double-blinded randomized study confirmed the effects of Tizanidine on early postoperative pain in patients undergoing lumbar fusion surgery .

Safety and Tolerance

From a safety perspective, Tizanidine has lower incidences of adverse events compared to other skeletal muscle relaxants . It also shows gastroprotection, which can improve patient tolerance to nonsteroidal anti-inflammatory agents .

Anti-tumor Effects

Tizanidine has shown potential anti-tumor effects . However, more research is needed to fully understand this application.

Safety And Hazards

Tizanidine hydrochloride is harmful if swallowed and is suspected of damaging fertility or the unborn child . It may cause drowsiness or dizziness, and repeated exposure may cause skin dryness or cracking .

Future Directions

The formulations developed in this work have simple components to avoid adverse reactions in vulnerable populations . Results of this study could be applied as a reference for hospital use . The formulations were prepared in triplicate and placed in amber polyethylene terephthalate and glass bottles, which were stored under three different conditions: at room temperature (15–30°C), under refrigeration (2–8°C), and at 40°C . The studied formulations at 15–30°C, 2–8°C, and 40°C can be used for a period of 70 days, and all parameters are inside of recommended specifications, enough to allow its use in the context for which it was developed, the application in hospital .

properties

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUKMNZJRDGCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51322-75-9 (Parent)
Record name Tizanidine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID9046990
Record name Tizanidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tizanidine hydrochloride

CAS RN

64461-82-1
Record name Tizanidine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tizanidine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tizanidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-,monohydrochloride
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Record name TIZANIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tizanidine hydrochloride exert its muscle relaxant effects?

A1: Tizanidine hydrochloride is a centrally acting muscle relaxant that acts as an agonist at α2-adrenergic receptor sites. [, , ] By stimulating these receptors in the central nervous system, it is believed to reduce the release of excitatory amino acids, such as glutamate, from spinal interneurons. This, in turn, decreases the excitability of motor neurons and leads to a reduction in muscle tone and spasticity. [, , , ]

Q2: What are the downstream effects of tizanidine hydrochloride binding to α2-adrenergic receptors?

A2: Binding of tizanidine hydrochloride to α2-adrenergic receptors leads to several downstream effects, including:

  • Inhibition of neurotransmitter release: This includes excitatory neurotransmitters like glutamate, which plays a key role in muscle contraction. [, , , ]
  • Modulation of pain pathways: Tizanidine hydrochloride may also influence pain perception by altering signaling in pain pathways. [, , , , ]
  • Reduction of sympathetic nervous system activity: This can lead to effects such as decreased blood pressure and heart rate. [, , ]

Q3: What is the molecular formula and weight of tizanidine hydrochloride?

A3: The molecular formula of tizanidine hydrochloride is C9H9ClN5S+·Cl−. Its molecular weight is 290.18 g/mol. []

Q4: Are there any spectroscopic techniques that can be used to characterize tizanidine hydrochloride?

A4: Yes, several spectroscopic techniques can be used to characterize tizanidine hydrochloride, including:

  • UV-Vis Spectrophotometry: Tizanidine hydrochloride exhibits maximum absorbance at specific wavelengths in the UV range, allowing for quantitative analysis in solutions. [, , , , ]
  • FTIR Spectroscopy: This technique helps identify functional groups and analyze drug-excipient compatibility in formulations. [, , ]
  • (1)H NMR Spectroscopy: This method can be used to determine the correct tautomeric form of tizanidine in solution. []

Q5: What strategies can be employed to improve the stability, solubility, or bioavailability of tizanidine hydrochloride in formulations?

A5: Several strategies can be employed to enhance the formulation of tizanidine hydrochloride:

  • Microencapsulation: Encapsulating the drug in microspheres or microemulsions can improve its solubility, protect it from degradation, and enable sustained release. [, , , ]
  • Solid Self-Microemulsifying Drug Delivery Systems (SMEDDS): This approach involves formulating the drug in a mixture that spontaneously forms microemulsions upon contact with aqueous media, improving solubility and bioavailability. []
  • Fast-Dissolving Tablets: Utilizing superdisintegrants in tablet formulations enables rapid disintegration in saliva, potentially enhancing patient compliance and drug absorption. [, , , ]
  • Transdermal Patches: Developing transdermal patches offers an alternative route of administration to bypass first-pass metabolism and provide sustained drug delivery over extended periods. []
  • Buccal Tablets: These tablets utilize mucoadhesive polymers like locust bean gum to adhere to the buccal mucosa, offering localized and prolonged drug delivery. [, ]

Q6: How is tizanidine hydrochloride absorbed, distributed, metabolized, and excreted?

A7: Tizanidine hydrochloride is well-absorbed orally but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of only 34-40%. [] It is widely distributed throughout the body and is primarily metabolized by the cytochrome P450 enzyme CYP1A2. [] The elimination half-life is relatively short, around 2.5 hours, necessitating multiple daily doses for sustained therapeutic effects. [, ]

Q7: What are the primary therapeutic applications of tizanidine hydrochloride?

A7: Tizanidine hydrochloride is primarily used for treating spasticity associated with:

  • Multiple sclerosis [, , ]
  • Spinal cord injuries [, , ]
  • Stroke []

Q8: What are the known side effects and safety concerns associated with tizanidine hydrochloride?

A8: Common side effects of tizanidine hydrochloride include:

  • Drowsiness []
  • Dizziness []
  • Dry mouth []

Q9: What analytical methods are commonly used to quantify tizanidine hydrochloride?

A9: Several analytical techniques are employed to quantify tizanidine hydrochloride in various matrices:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique provides accurate and precise measurements in pharmaceutical formulations and biological samples. [, , , , ]
  • High-Performance Thin Layer Chromatography (HPTLC): A rapid and cost-effective method suitable for routine analysis of formulations. [, ]
  • UV-Vis Spectrophotometry: This method offers a simple and accessible approach for quantifying tizanidine hydrochloride in solution. [, , ]

Q10: How are analytical methods validated for the analysis of tizanidine hydrochloride?

A11: Analytical methods for tizanidine hydrochloride are validated according to regulatory guidelines (e.g., ICH Q2B) to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, ]

Q11: Are there any drug delivery strategies being explored to target tizanidine hydrochloride to specific tissues or improve its therapeutic index?

A11: While most current research focuses on optimizing conventional dosage forms (tablets, capsules), emerging research explores innovative drug delivery strategies for tizanidine hydrochloride:

  • Nanoparticles in Orodispersible Films: Incorporating tizanidine hydrochloride into biodegradable nanoparticles loaded onto orodispersible films shows promise in enhancing drug permeability and potentially targeting specific tissues. []

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